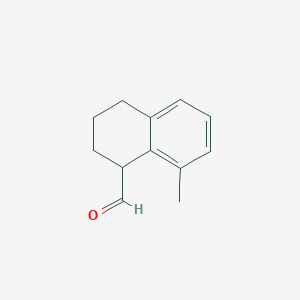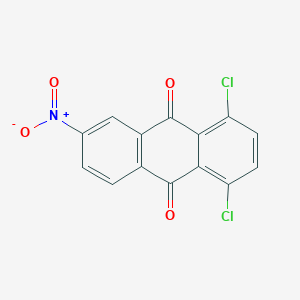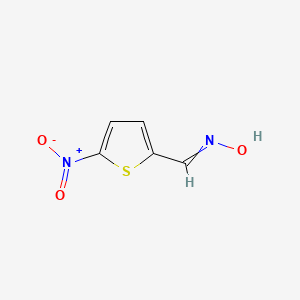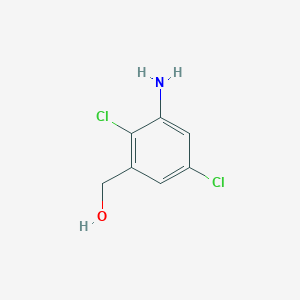![molecular formula C12H15BrN4O2 B8670948 tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom attached to an imidazo[4,5-b]pyridine ring, which is further linked to a carbamic acid tert-butyl ester group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The bromination of the imidazo[4,5-b]pyridine ring is usually carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
The subsequent step involves the introduction of the carbamic acid tert-butyl ester group. This can be accomplished through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazo[4,5-b]pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbamic acid tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
The major products formed from these reactions include substituted imidazo[4,5-b]pyridine derivatives, oxidized or reduced forms of the compound, and carbamic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and the development of diagnostic tools.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the imidazo[4,5-b]pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The carbamic acid tert-butyl ester group may enhance the compound’s stability and bioavailability.
At the molecular level, the compound may inhibit or activate specific signaling pathways, leading to desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-1H-imidazo[4,5-b]pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
- (6-Fluoro-1H-imidazo[4,5-b]pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
- (6-Iodo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate exhibits unique reactivity due to the presence of the bromine atom. Bromine’s intermediate reactivity between chlorine and iodine allows for selective substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific electronic and steric effects imparted by the bromine atom can influence the compound’s biological activity, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C12H15BrN4O2 |
|---|---|
Molecular Weight |
327.18 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrN4O2/c1-12(2,3)19-11(18)15-6-9-16-8-4-7(13)5-14-10(8)17-9/h4-5H,6H2,1-3H3,(H,15,18)(H,14,16,17) |
InChI Key |
SOSHAWWCUKHGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)
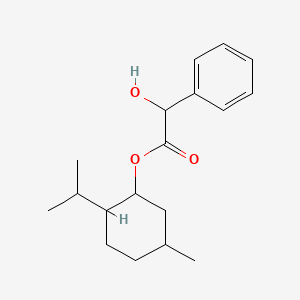

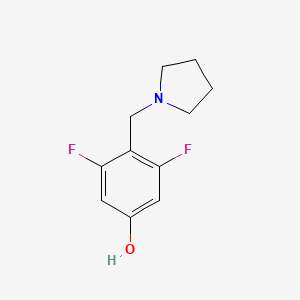


![tert-butyl 2-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B8670957.png)

